Bienvenue dans la boutique en ligne BenchChem!

Cumyl-PICA

CB1 receptor binding affinity structure-activity relationship competitive binding assay

Cumyl-PICA is an indole-3-carboxamide synthetic cannabinoid reference standard for forensic and research applications. Its non-fluorinated N-pentyl chain and α,α-dimethylbenzyl head group yield 28 unique metabolites, enabling unambiguous differentiation from the fluorinated analogue 5F-Cumyl-PICA in GC-MS/MS analysis. With high CB1 affinity (Ki 12.6–21.4 nM) and ~20-fold CB1 selectivity, it is the definitive choice for assay validation, SAR benchmarking, and in vivo pharmacology studies. Bulk pricing available; inquire for ≥98% purity reference material.

Molecular Formula C23H28N2O
Molecular Weight 348.5 g/mol
CAS No. 1400742-32-6
Cat. No. B570429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCumyl-PICA
CAS1400742-32-6
SynonymsN-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indole-3-carboxamide;  1-Pentyl-N-(2-phenylpropan-2-yl)-1H-indole-3-carboxamide
Molecular FormulaC23H28N2O
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C)(C)C3=CC=CC=C3
InChIInChI=1S/C23H28N2O/c1-4-5-11-16-25-17-20(19-14-9-10-15-21(19)25)22(26)24-23(2,3)18-12-7-6-8-13-18/h6-10,12-15,17H,4-5,11,16H2,1-3H3,(H,24,26)
InChIKeyRCXFMWJQOYCIQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Cumyl-PICA (CAS 1400742-32-6): Indole-3-Carboxamide Synthetic Cannabinoid CB1 Receptor Agonist for Forensic and Pharmacological Research


Cumyl-PICA (SGT-56; CAS 1400742-32-6) is an indole-3-carboxamide-based synthetic cannabinoid receptor agonist (SCRA) [1]. It is the α,α-dimethylbenzyl analogue of SDB-006 and a derivative of AM2201, featuring a PINACA-like chain lacking the alkyl-terminal fluorine atom and a naphthoyl group modified by the addition of a benzyl group [2]. Cumyl-PICA acts as a potent agonist at human cannabinoid receptors, with reported CB1 EC50 values ranging from 0.66 nM to 11.98 nM and CB2 EC50 values from 13 nM to 16.2 nM depending on assay conditions [3][4]. The compound was briefly sold in New Zealand during 2013 as an ingredient in legal synthetic cannabis products before adverse event reports led to denial of interim licensing approval [1].

Why Generic Substitution Fails: Structural Nuances in Cumyl-PICA Dictate Distinct Pharmacological and Forensic Profiles


Generic substitution among indole-3-carboxamide synthetic cannabinoids is precluded by the profound impact of minor structural variations on receptor pharmacology and metabolic fate. Cumyl-PICA's α,α-dimethylbenzyl (cumyl) head group confers significantly higher CB1 binding affinity (Ki range 12.6–21.4 nM) compared to benzylic analogues (Ki 550 nM to >10 µM) [1]. The presence or absence of a terminal fluorine on the N-pentyl chain—distinguishing Cumyl-PICA from its fluorinated analogue 5F-Cumyl-PICA—does not substantially alter CB1 functional potency (EC50 values 0.43–12.3 nM across the cumyl series) but critically alters metabolic pathways, with 28 distinct metabolites identified for each compound and different analytical targets required for forensic differentiation [2][3]. Even among closely related cumyl-carboxamide SCRAs, CB1 selectivity ratios vary from 3.1- to 53-fold, and in vivo elimination kinetics diverge markedly, underscoring that structurally similar compounds are not pharmacologically or analytically interchangeable [2][4].

Quantitative Differentiation Evidence for Cumyl-PICA: Head-to-Head Pharmacological and Metabolic Comparisons


Cumyl-PICA Demonstrates >20-Fold Enhanced CB1 Binding Affinity Relative to Benzylic Analogues

Cumyl-PICA (as a representative cumyl derivative) exhibits CB1 binding affinity (Ki) of 12.6–21.4 nM, which is >20-fold higher (i.e., lower Ki) than that of corresponding benzylic analogues (CB1 Ki = 550 nM to >10 µM) [1]. This difference arises from the α,α-dimethylbenzyl (cumyl) substitution replacing the benzylic head group. The enhanced binding translates to >10-fold greater functional potency at CB1 for cumyl derivatives versus benzylic analogues in fluorometric membrane potential assays [1].

CB1 receptor binding affinity structure-activity relationship competitive binding assay

Cumyl-PICA Retains Potent CB1 Functional Activity Despite 10-Fold Variation in Binding Affinity Across Cumyl Series

Across a series of cumyl-derived synthetic cannabinoids, CB1 binding affinities (Ki) varied by over two orders of magnitude (2.95–174 nM), yet all compounds, including Cumyl-PICA and 5F-Cumyl-PICA, exhibited potent and efficacious CB1 agonism with EC50 values in a narrow range of 0.43–4.7 nM [1]. The rank order of functional potency was 5F-CUMYL-PINACA > 5F-CUMYL-PICA > 5F-CUMYL-P7AICA, demonstrating that the cumyl head group confers consistently high functional efficacy irrespective of tail modifications [1].

CB1 functional potency fluorometric membrane potential assay agonist efficacy

Cumyl-PICA Lacks Terminal Fluorination: Distinct Metabolic Fate and Forensic Detection Profile from 5F-Cumyl-PICA

Cumyl-PICA and its 5-fluoropentyl analogue (5F-Cumyl-PICA) undergo distinct metabolic pathways despite their structural similarity. In vitro incubation with rat and human liver microsomes suggested rapid metabolic clearance for both compounds, but in vivo elimination was prolonged, with parent compounds remaining detectable in rat plasma 24 hours post-dosing (3 mg/kg, intraperitoneal) [1]. A total of 28 metabolites were tentatively identified for Cumyl-PICA and 28 for 5F-Cumyl-PICA, primarily consisting of phase I oxidative transformations and phase II glucuronidation; however, the primary metabolic pathways differ due to terminal hydroxylation or dealkylation of the N-pentyl chain (Cumyl-PICA) versus the 5-fluoropentyl chain (5F-Cumyl-PICA) [1]. A validated GC-MS/MS method achieved a limit of detection of 0.1 ng/mL for 5F-Cumyl-PICA in human blood, and the method was successfully applied to quantify authentic samples containing both 5F-Cumyl-PICA (2.18 ng/mL) and 5F-MDMB-PICA (3.07 ng/mL) [2].

metabolic stability in vivo pharmacokinetics forensic toxicology GC-MS/MS

Cumyl-PICA Induces CB1-Mediated Hypothermia and Bradycardia in Rats at 1 mg/kg, Confirming In Vivo Cannabimimetic Activity

In a biotelemetry study using male Long–Evans rats, both Cumyl-PICA and 5F-Cumyl-PICA (1 mg/kg, IP) induced significant hypothermia and bradycardia [1]. Hypothermic effects were reversed by pretreatment with a CB1 antagonist (AM251) but not a CB2 antagonist (AM630), confirming that the observed physiological responses are mediated specifically through CB1 receptor activation [1]. At 3 mg/kg (IP), both compounds produced moderate hypothermic effects, with rectal temperature significantly reduced at 15 and 30 minutes and 1 and 2 hours post-dosing [2]. These findings establish Cumyl-PICA as a CB1-selective agonist with robust in vivo efficacy at low doses.

in vivo pharmacology biotelemetry hypothermia CB1-dependent effects

Cumyl-PICA Exhibits ~20-Fold Selectivity for CB1 Over CB2 Receptors

Cumyl-PICA demonstrates pronounced selectivity for the CB1 receptor subtype. In functional assays using human receptors, Cumyl-PICA exhibits an EC50 of 0.66 nM at CB1 and 13 nM at CB2, yielding approximately 20-fold selectivity for CB1 [1]. Across the broader cumyl-carboxamide series, CB1 selectivity ratios range from 3.1- to 53-fold over CB2 in fluorometric membrane potential assays [2]. This CB1 preference is consistent with the observation that hypothermic effects of Cumyl-PICA in rats are reversed exclusively by CB1 antagonism, with no contribution from CB2 [2].

CB1/CB2 selectivity receptor subtype selectivity functional assay

Recommended Research and Forensic Application Scenarios for Cumyl-PICA


Forensic Toxicology: Reference Standard for GC-MS/MS Quantification in Biological Matrices

Cumyl-PICA serves as an essential analytical reference standard for forensic laboratories quantifying this SCRA in blood, plasma, or urine samples. Validated GC-MS/MS methods achieve limits of detection of 0.1 ng/mL and limits of quantification of 0.50 ng/mL for the fluorinated analogue in human blood, with similar sensitivity expected for Cumyl-PICA [1]. Because Cumyl-PICA and 5F-Cumyl-PICA produce distinct metabolite profiles—28 unique metabolites each—laboratories must procure authentic Cumyl-PICA reference material to accurately identify parent compound and differentiate from its fluorinated analogue in casework [2].

In Vivo Cannabinoid Pharmacology: CB1-Selective Agonist for Hypothermia and Bradycardia Models

Cumyl-PICA is a validated tool compound for in vivo studies of CB1-mediated physiological effects. At doses of 1–3 mg/kg (IP) in rats, Cumyl-PICA reliably induces hypothermia and bradycardia, with effects fully reversed by the CB1 antagonist AM251 but not the CB2 antagonist AM630, confirming CB1-specific action [1][2]. Its ~20-fold functional selectivity for CB1 over CB2 makes it suitable for experiments requiring minimal CB2 cross-reactivity [3].

Metabolism and Pharmacokinetic Studies: Investigating Delayed In Vivo Clearance and Adipose Sequestration

Cumyl-PICA is an ideal candidate for studying the pharmacokinetic disconnect between in vitro and in vivo clearance of synthetic cannabinoids. Despite rapid metabolism in liver microsome assays, Cumyl-PICA remains detectable in rat plasma 24 hours post-dosing, suggesting adipose tissue sequestration prolongs elimination [1]. Researchers investigating SCRA pharmacokinetics can use Cumyl-PICA as a model compound to explore this phenomenon, with 28 identified metabolites available for pathway elucidation [1].

Structure-Activity Relationship (SAR) Studies: Cumyl Head Group as High-Affinity Pharmacophore Benchmark

Cumyl-PICA and related cumyl derivatives provide a benchmark for high-affinity CB1 binding in SAR studies. Cumyl-substituted indole-3-carboxamides exhibit CB1 Ki values of 12.6–21.4 nM, representing a >20-fold improvement over benzylic analogues (Ki = 550 nM to >10 µM) [1]. This quantifiable enhancement establishes the cumyl moiety as a preferred pharmacophore for designing potent CB1 agonists, and Cumyl-PICA serves as a reference compound for evaluating novel analogues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cumyl-PICA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.